ジメフリン塩酸塩
概要
説明
ジメフリン塩酸塩は、呼吸刺激薬として分類される薬理学的薬剤です。 これは、主に慢性閉塞性肺疾患や気管支喘息などの呼吸器疾患の治療に使用されます . この化合物は化学式C20H22ClNO3 を持ち、呼吸中枢に対する選択的効果で知られています .
科学的研究の応用
ジメフリン塩酸塩は、いくつかの科学研究の応用があります。
作用機序
ジメフリン塩酸塩は、脳の呼吸中枢を選択的に刺激することで作用を発揮します . これは、主に潮汐量と肺活量を高めることで、基礎的な肺換気と最大肺換気量を増加させます . 分子標的は、呼吸を調節する呼吸中枢の特定の受容体です .
類似の化合物との比較
類似の化合物
プレトカミド: 異なる作用機序を持つ別の呼吸刺激薬.
テオフィリン: 気管支拡張薬で、呼吸刺激効果も持っています.
カフェイン: 軽度の呼吸刺激を含む、刺激効果で知られています.
ユニークさ
ジメフリン塩酸塩は、呼吸中枢に対する選択的効果がユニークであり、慢性閉塞性肺疾患や気管支喘息などの状態の治療に特に効果的です . 他の刺激薬とは異なり、より標的を絞った効果があり、全身的な副作用のリスクを軽減します .
準備方法
合成経路と反応条件
ジメフリン塩酸塩の合成には、いくつかのステップが含まれます。 一般的な方法の1つは、3-メチル-7-メトキシ-8-ジメチルアミノメチルフラボンと塩酸を反応させて塩酸塩を生成することです . 反応条件は通常、最終生成物の純度と収率を確保するために、制御された温度と特定の溶媒を必要とします .
工業的生産方法
ジメフリン塩酸塩の工業的生産は、多くの場合、自動反応器を使用した大規模合成を行います。 このプロセスには、化合物の収率と品質を最適化するために、温度、圧力、pHなどの反応パラメータを正確に制御することが含まれます . 最終生成物は、結晶化やろ過などの技術を使用して精製されます .
化学反応の分析
反応の種類
ジメフリン塩酸塩は、次のものを含むさまざまな化学反応を起こします。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます.
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、多くの場合、還元剤として使用されます.
置換試薬: 塩素や臭素などのハロゲン化剤は、置換反応に使用されます.
形成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化された誘導体が生成される可能性があり、置換反応によってハロゲン化された化合物が生成される可能性があります .
類似化合物との比較
Similar Compounds
Prethcamide: Another respiratory stimulant with a different mechanism of action.
Theophylline: A bronchodilator that also has respiratory stimulant properties.
Caffeine: Known for its stimulant effects, including mild respiratory stimulation.
Uniqueness
Dimefline Hydrochloride is unique in its selective action on the respiratory center, making it particularly effective in treating conditions like chronic obstructive pulmonary disease and bronchial asthma . Unlike other stimulants, it has a more targeted effect, reducing the risk of systemic side effects .
生物活性
Dimefline hydrochloride, a respiratory stimulant, has garnered attention for its potential therapeutic applications in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchial asthma. This article delves into the biological activity of dimefline hydrochloride, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Dimefline Hydrochloride
Dimefline hydrochloride (C20H22ClNO3) is classified as a pneumokinetic and respiratory stimulant. Its primary therapeutic use lies in enhancing respiratory function by stimulating the respiratory centers in the brain. This compound has been studied for its effects on both chronic emphysema and CO2 intoxication syndrome, demonstrating significant efficacy in these areas.
Dimefline hydrochloride operates primarily through the following mechanisms:
- Target of Action : It selectively targets the respiratory center in the brain.
- Mode of Action : The compound stimulates peripheral chemoreceptors and enhances neuronal excitability by antagonizing gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This action increases phrenic nerve discharges, thereby enhancing diaphragm activity essential for breathing .
- Biochemical Pathways : Dimefline influences various biochemical pathways that regulate respiratory activity, leading to increased tidal volume and maximum pulmonary ventilation (MPV).
Pharmacokinetics
The pharmacokinetic profile of dimefline hydrochloride reveals several key characteristics:
- Absorption : Following oral administration, only a small percentage (approximately 0.26%) is excreted as the conjugated drug within 24 hours .
- Peak Concentration : The maximum concentration in plasma occurs about three hours post-administration, with levels reaching approximately 154 ng/ml .
- Duration of Action : The compound exhibits a brief duration of action, necessitating careful dosing in clinical settings .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety of dimefline hydrochloride:
- Respiratory Stimulation : A controlled study compared dimefline with other respiratory stimulants like nikethamide and doxapram. The results indicated that dimefline produced minimal improvements in respiratory function but showed a rapid onset of action compared to its counterparts .
- EEG Activation : Research has demonstrated that intravenous administration of dimefline can elicit paroxysmal discharges in EEG readings from both epileptic and non-epileptic patients. This suggests potential applications in diagnosing neurological disorders .
- Comparative Efficacy : In a study assessing the EEG activating properties, 8 mg of dimefline was found to have a similar potency to 400 mg of Metrazol, indicating a favorable side effect profile and lower required dosage for similar effects.
Safety Profile
While dimefline hydrochloride shows promise as a respiratory stimulant, it is associated with several contraindications:
- It should not be used in patients with epilepsy or other convulsive disorders, severe hypertension, ischemic heart disease, or acute severe asthma due to the risk of exacerbating these conditions.
Summary Table of Key Findings
Feature | Details |
---|---|
Chemical Structure | C20H22ClNO3 |
Primary Use | Respiratory stimulant for COPD and asthma |
Mechanism of Action | Stimulates respiratory centers; GABA receptor antagonism |
Pharmacokinetics | Peak plasma concentration at 3 hours; brief duration of action |
Efficacy Studies | Minimal improvements compared to other stimulants; effective EEG activator |
Safety Concerns | Contraindicated in epilepsy, severe hypertension, etc. |
特性
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISIXJGNBXXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046841 | |
Record name | Dimefline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-04-7 | |
Record name | Dimefline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimefline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimefline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEFLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dimefline Hydrochloride in a research setting?
A1: Dimefline Hydrochloride is primarily investigated for its EEG activating properties. Research suggests that intravenous administration of Dimefline Hydrochloride can elicit paroxysmal discharges in the EEG of both epileptic and non-epileptic patients [, ]. This makes it a potential tool for diagnosing epileptic disorders in a controlled clinical setting.
Q2: How does the efficacy of Dimefline Hydrochloride as an EEG activator compare to other agents like Metrazol?
A2: Studies indicate that 8mg of Dimefline Hydrochloride exhibits a similar EEG activating potency to 400mg of Metrazol []. This suggests that Dimefline Hydrochloride might be a more potent activator, requiring lower doses to achieve comparable effects. Additionally, researchers observed fewer and milder side effects with Dimefline Hydrochloride compared to Metrazol [].
Q3: Are there established analytical methods for quantifying Dimefline Hydrochloride in pharmaceutical preparations?
A3: Yes, researchers have developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the content and related substances in Dimefline Hydrochloride injections []. This method uses a Diamond C18 column, an acetonitrile-water-ethylene diamine mobile phase, and UV detection at 243 nm, offering a sensitive and accurate way to quantify Dimefline Hydrochloride in pharmaceutical samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。